2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Bifunctional azetidine scaffold with chloroacetyl warhead. Low lipophilicity (XLogP3 -0.5) reduces nonspecific binding in PROTAC/covalent probe workflows vs. piperidine analogs. The rigid 4-membered ring offers defined spatial orientation for ternary complex formation. Ideal for CNS drug discovery and linker chemistry. Order for R&D.

Molecular Formula C5H8ClNO2
Molecular Weight 149.57 g/mol
CAS No. 1628263-61-5
Cat. No. B1433761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
CAS1628263-61-5
Molecular FormulaC5H8ClNO2
Molecular Weight149.57 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)CCl)O
InChIInChI=1S/C5H8ClNO2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3H2
InChIKeyKDRDRWLTSZRXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one: A Dual-Functional Building Block for Medicinal Chemistry and Covalent Probe Synthesis


2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS: 1628263-61-5) is a heterobifunctional small molecule containing both a chloroacetyl electrophilic warhead and a 3-hydroxyazetidine core. The compound is characterized as a white solid with a molecular formula of C5H8ClNO2 and a molecular weight of 149.57 g/mol [1]. It serves as a versatile intermediate for the construction of covalent inhibitors, PROTAC linkers, and azetidine-containing bioactive scaffolds, offering a distinct profile compared to larger-ring analogs such as piperidine derivatives [2].

Why 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one Cannot Be Replaced by Generic Piperidine or Pyrrolidine Analogs


Generic substitution of 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one with larger-ring chloroacetyl amides (e.g., piperidine or pyrrolidine derivatives) fails to preserve critical physicochemical and structural properties essential for modern drug discovery workflows. Azetidine-based scaffolds exhibit significantly lower lipophilicity (XLogP3 ≈ -0.5 vs. ≈ 1.4 for piperidine analog), reduced topological polar surface area (TPSA ≈ 40.5 Ų vs. ≈ 20.2 Ų), and distinct ring strain that alters both metabolic stability and target engagement profiles [1]. Furthermore, the 3-hydroxyazetidine core provides a non-cleavable, conformationally constrained linker motif that is functionally distinct from flexible alkyl chains found in piperidine-based alternatives, impacting the spatial orientation of appended warheads in covalent inhibitor and PROTAC applications [2].

Quantitative Differentiation: 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one vs. Piperidine and Azetidine Comparators


Physicochemical Profile: Azetidine Core Confers Lower Lipophilicity and Higher Polarity than Piperidine Analog

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one exhibits an XLogP3 of -0.5 and a topological polar surface area (TPSA) of 40.5 Ų, whereas the direct piperidine analog 2-chloro-1-(piperidin-1-yl)ethan-1-one possesses an XLogP3 of 1.4 and a TPSA of 20.2 Ų [1]. This difference of 1.9 log units in lipophilicity and a doubling of TPSA indicates that the azetidine compound is significantly more polar and less membrane-permeable than its piperidine counterpart, which may be advantageous for targeting extracellular or polar binding pockets while reducing off-target membrane partitioning [2].

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Pricing and Procurement Efficiency: Azetidine Scaffold Commands Premium but Enables Distinct SAR Space

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is available from multiple vendors at a premium price point (e.g., $54.90 for 1g, 97% purity from Aladdin Scientific), reflecting the synthetic complexity and lower commercial demand compared to the piperidine analog (2-chloro-1-(piperidin-1-yl)ethan-1-one, $12.90 for 1g, 97% purity) . This cost differential of approximately 4.3× underscores the specialized nature of the azetidine scaffold; however, the investment is justified by access to a distinct chemical space that is underrepresented in commercial screening libraries and offers unique conformational constraints for structure-based design [1].

Chemical Procurement Cost-Benefit Analysis Medicinal Chemistry

Metabolic Stability Advantage: Azetidine Scaffolds Demonstrate Lower Intrinsic Clearance than Piperidine Counterparts

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that azetidine-containing compounds generally exhibit high metabolic stability in human liver microsome assays (intrinsic clearance, CLint), with only the 3,3-difluoroazetidine derivative showing elevated clearance [1]. In a direct comparative example, replacement of a piperidine ring with an azetidine in a DGAT2 inhibitor series resulted in lower intrinsic clearance and reduced formation of an electrophilic aldehyde metabolite, ultimately contributing to the advancement of the clinical candidate ervogastat [2]. While specific CLint data for 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one are not publicly reported, this class-level evidence supports the expectation of improved metabolic stability for the azetidine scaffold relative to piperidine analogs.

Drug Metabolism ADME Pharmacokinetics

Covalent Warhead Potential: Chloroacetyl Group Enables Irreversible Enzyme Inhibition

The chloroacetyl moiety of 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one serves as an electrophilic warhead capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites. This reactivity is well-documented for chloroacetyl-azetidine derivatives; for instance, tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate has been characterized as a covalent inhibitor of the histamine H₃ receptor . More broadly, azetidine carbamates have been developed as efficient, covalent inhibitors of monoacylglycerol lipase (MAGL), demonstrating that the four-membered ring scaffold is compatible with irreversible target engagement while offering distinct selectivity profiles compared to larger rings [1].

Covalent Inhibitors Chemical Biology Target Engagement

Storage and Handling: Cold Chain Requirement Reflects Reactive Chloroacetyl Functionality

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one requires storage at 4°C (refrigerated conditions) to maintain integrity , in contrast to the piperidine analog 2-chloro-1-(piperidin-1-yl)ethan-1-one, which is stable at room temperature . This cold-chain requirement is consistent with the enhanced reactivity of the azetidine ring and the chloroacetyl group, which can undergo hydrolysis or ring-opening under ambient conditions over extended periods. The long-term stability of 3-hydroxyazetidine amides has been established at acidic and neutral pH, supporting their use as peptide isosteres under appropriate storage conditions [1].

Compound Management Laboratory Operations Stability

Synthetic Accessibility: Validated Two-Step Procedure from Commercial Starting Materials

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is synthesized via a straightforward two-step procedure: reaction of 3-hydroxyazetidine hydrochloride with chloroacetyl chloride in the presence of potassium carbonate in water/DCM at 0°C, yielding the product after extraction and concentration . This methodology is documented in patent US08993590B2 and has been reproduced at gram scale. In contrast, the synthesis of 3-hydroxyazetidine itself can be achieved via biohydroxylation of N-substituted azetidines using Sphingomonas sp. HXN-200, achieving yields of 91-98% [1], highlighting the accessibility of the core scaffold. The validated synthetic route reduces procurement risk and supports in-house scale-up for research programs requiring larger quantities.

Synthetic Chemistry Process Chemistry Building Block Synthesis

Optimal Research Applications for 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one


Covalent Probe Synthesis for Chemical Biology Target Engagement Studies

The chloroacetyl warhead enables irreversible labeling of nucleophilic residues (e.g., cysteine) in enzyme active sites. When appended to a target-recognition motif via the azetidine nitrogen or hydroxyl group, 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one can serve as a covalent probe for pull-down experiments, activity-based protein profiling (ABPP), or cellular target engagement assays [1]. The lower lipophilicity of the azetidine core (XLogP3 -0.5) reduces nonspecific membrane binding compared to piperidine-based linkers, improving signal-to-noise in proteomic workflows [2].

PROTAC Linker Scaffold with Defined Geometry and Reduced Lipophilicity

3-Hydroxyazetidine derivatives are established as non-cleavable linkers in PROTAC (PROteolysis TArgeting Chimera) design, connecting E3 ligase ligands to target protein binders [1]. 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one provides a bifunctional entry point: the chloroacetyl group can be used to attach an E3 ligase ligand (e.g., a thalidomide derivative) via nucleophilic substitution, while the hydroxyl group can be functionalized for target ligand conjugation, or vice versa. The rigid four-membered ring imparts a defined spatial orientation between the two warheads, which can influence ternary complex formation and degradation efficiency [2].

Azaspiro and Fused Heterocycle Synthesis via Ring-Opening or Cycloaddition

The strained azetidine ring of 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one can undergo controlled ring-opening reactions under acidic or basic conditions to generate linear amino alcohol intermediates, which can then be re-cyclized to form larger heterocycles (e.g., pyrrolidines, piperidines) or spirocyclic systems [1]. Alternatively, the azetidine nitrogen can participate in [2+2] cycloadditions or nucleophilic ring expansions, enabling access to complex, three-dimensional scaffolds that are underrepresented in commercial screening collections [2].

Lead Optimization for CNS or Polar-Target Programs Requiring Low Lipophilicity

Given its XLogP3 of -0.5 and TPSA of 40.5 Ų, 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one is well-suited for CNS drug discovery programs where low lipophilicity and high polar surface area are correlated with reduced P-glycoprotein efflux and improved brain penetration [1]. Additionally, its polarity favors binding to shallow, solvent-exposed pockets or extracellular protein domains, making it an attractive scaffold for targeting GPCRs, ion channels, or extracellular enzymes where piperidine analogs may exhibit excessive hydrophobicity and off-target promiscuity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.